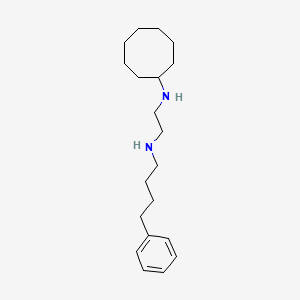
N'-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclooctyl group and a phenylbutyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-phenylbutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclooctyl and phenylbutyl groups contribute to the compound’s binding affinity and specificity. The ethane-1,2-diamine backbone allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with a similar backbone but lacking the cyclooctyl and phenylbutyl groups.
N,N’-dimethylethylenediamine: Another diamine with methyl groups instead of cyclooctyl and phenylbutyl groups.
N,N’-diethylethylenediamine: A diamine with ethyl groups, differing in the substituents attached to the ethane-1,2-diamine backbone.
Uniqueness
N’-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both cyclooctyl and phenylbutyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and binding affinity, making it a valuable scaffold for designing new molecules with specific functions.
Properties
CAS No. |
627521-76-0 |
|---|---|
Molecular Formula |
C20H34N2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
N'-cyclooctyl-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H34N2/c1-2-7-14-20(15-8-3-1)22-18-17-21-16-10-9-13-19-11-5-4-6-12-19/h4-6,11-12,20-22H,1-3,7-10,13-18H2 |
InChI Key |
LOIGXTGBVVFGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
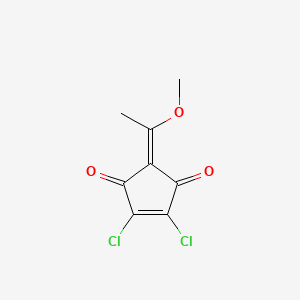
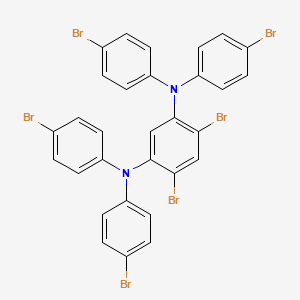
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
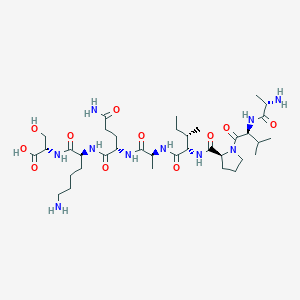
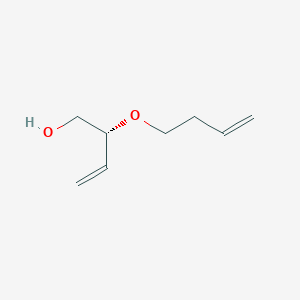


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
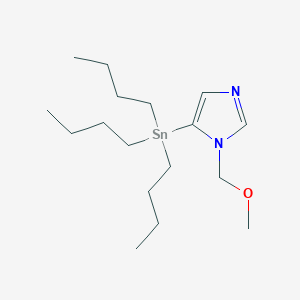
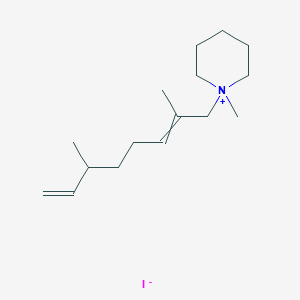
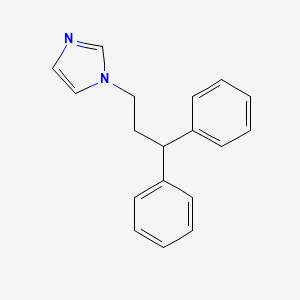
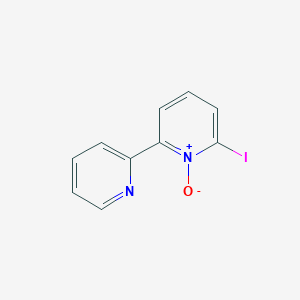
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
